1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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Overview
Description
1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a 1,2-dimethyl-1H-indol-3-ylsulfonyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multiple steps:
Formation of the 2,4-dimethoxyphenyl isocyanate: This can be achieved by reacting 2,4-dimethoxyaniline with phosgene or a phosgene substitute under controlled conditions.
Preparation of the indole derivative: The 1,2-dimethyl-1H-indole can be synthesized through Fischer indole synthesis or other suitable methods.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling reaction: Finally, the 2,4-dimethoxyphenyl isocyanate is reacted with the sulfonylated indole derivative in the presence of a base to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethoxyphenyl)-3-(2-((1H-indol-3-yl)sulfonyl)ethyl)urea: Lacks the 1,2-dimethyl substitution on the indole ring.
1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)propyl)urea: Contains a propyl group instead of an ethyl group.
Uniqueness
1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is unique due to the specific combination of functional groups and the presence of the 1,2-dimethyl substitution on the indole ring. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a urea linkage and an indole moiety, which are critical for its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2.
- Case Study : A study on a related indole compound demonstrated an IC50 value of 25 µM against A549 lung cancer cells, indicating substantial growth inhibition .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Indole derivatives have been reported to modulate inflammatory pathways by inhibiting the NF-kB signaling pathway:
- Mechanism : By suppressing the expression of pro-inflammatory cytokines, the compound may reduce inflammation in various models.
- Research Findings : In vitro studies have shown that similar compounds reduced TNF-alpha levels in macrophages by up to 50% .
Data Tables
The following table summarizes key findings from various studies on related compounds:
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Indole Derivative A | Anticancer | 25 | |
Indole Derivative B | Anti-inflammatory | 50 | |
Indole Derivative C | Antimicrobial | 30 |
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation.
- Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-14-20(16-7-5-6-8-18(16)24(14)2)30(26,27)12-11-22-21(25)23-17-10-9-15(28-3)13-19(17)29-4/h5-10,13H,11-12H2,1-4H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFVYYUVOYLAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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